2-azido-1-(1H-indol-3-yl)ethanone
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Overview
Description
2-Azido-1-(1H-indol-3-yl)ethanone is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an azido group (-N3) attached to an ethanone moiety, which is further connected to an indole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Mechanism of Action
Target of Action
Similar compounds such as 1h-indol-3-yl derivatives are known to target interleukin-2 .
Mode of Action
It’s worth noting that similar compounds have been shown to oxidize primary aromatic amines .
Biochemical Pathways
Related compounds have been associated with various biochemical pathways, including those involving the oxidation of primary aromatic amines .
Result of Action
Similar compounds have been reported to exhibit inhibitory activities against certain enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-1-(1H-indol-3-yl)ethanone typically involves the introduction of an azido group to an indole derivative. One common method is the reaction of 1-(1H-indol-3-yl)ethanone with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the azido compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, safety measures must be taken due to the potentially explosive nature of azido compounds.
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-(1H-indol-3-yl)ethanone can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles such as amines or thiols.
Cycloaddition: Alkynes in the presence of a copper(I) catalyst (Cu(I)).
Major Products Formed
Reduction: 2-Amino-1-(1H-indol-3-yl)ethanone.
Substitution: Various substituted indole derivatives.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
2-Azido-1-(1H-indol-3-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives and heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and antimicrobial agents.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Azido-1-(1H-indol-3-yl)ethanone can be compared with other indole derivatives such as:
1-(1H-indol-3-yl)ethanone: Lacks the azido group, making it less reactive in certain chemical reactions.
2-Methyl-1-(1H-indol-3-yl)ethanone: Contains a methyl group instead of an azido group, leading to different chemical properties and reactivity.
3-(Hydroxyacetyl)indole: Contains a hydroxy group, which imparts different chemical and biological properties.
The presence of the azido group in this compound makes it unique, as it can participate in a variety of chemical reactions that are not possible with other similar compounds.
Properties
IUPAC Name |
2-azido-1-(1H-indol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-14-13-6-10(15)8-5-12-9-4-2-1-3-7(8)9/h1-5,12H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGGCQYJQDRSGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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